6-(1,3-Dioxopropan-2-yl)nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(1,3-dioxopropan-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-4-7(5-12)8-2-1-6(3-10-8)9(13)14/h1-5,7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEYNVDFAPPYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370619 | |
| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212755-81-2 | |
| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Hydroxycarbonyl-6-pyridyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Design for 6 1,3 Dioxopropan 2 Yl Nicotinic Acid
Precursor Compounds and Starting Material Selection Strategies
The design of a viable synthetic route commences with the selection of appropriate starting materials. The logical precursors for the target molecule can be retrosynthetically disconnected to reveal a nicotinic acid scaffold and a three-carbon unit that forms the 1,3-dioxopropane ring.
A primary strategic consideration is the choice of the nicotinic acid precursor. Commercially available and relatively inexpensive 6-halonicotinic acids, particularly 6-chloronicotinic acid or its esterified forms like ethyl 6-chloronicotinate , serve as ideal starting points. The halogen at the 6-position provides a reactive handle for introducing the desired side chain through various carbon-carbon bond-forming reactions.
For the introduction of the three-carbon unit, diethyl malonate is a prime candidate. Its acidic central methylene (B1212753) proton allows for easy formation of a nucleophile, which can then be coupled with the electrophilic 6-position of the nicotinic acid ring. The two ester functionalities of diethyl malonate are precursors to the diol required for the formation of the 1,3-dioxopropane ring.
The final component for the synthesis is a source for the methylene bridge of the 1,3-dioxane (B1201747) ring. Paraformaldehyde or dimethoxymethane are common and effective reagents for this transformation, reacting with a 1,3-diol under acidic conditions to form the cyclic acetal (B89532).
A data table summarizing the key precursor compounds is provided below.
| Precursor Compound | Chemical Formula | Role in Synthesis |
| 6-Chloronicotinic acid | C₆H₄ClNO₂ | Nicotinic acid scaffold with a leaving group |
| Diethyl malonate | C₇H₁₂O₄ | Source of the three-carbon side chain |
| Paraformaldehyde | (CH₂O)n | Methylene source for 1,3-dioxopropane ring |
Targeted Synthesis Pathways for the 1,3-Dioxopropane Moiety Integration on the Nicotinic Acid Scaffold
With the precursors selected, the next step involves designing a synthetic sequence to assemble the target molecule. Both direct functionalization and multi-step approaches can be considered.
A direct approach would involve the coupling of a malonate derivative with the 6-halonicotinic acid scaffold. A plausible reaction is a palladium-catalyzed cross-coupling reaction. While direct nucleophilic aromatic substitution is also a possibility, the electron-deficient nature of the pyridine (B92270) ring facilitates such reactions, particularly at the 2- and 6-positions.
The reaction of ethyl 6-chloronicotinate with the sodium salt of diethyl malonate (generated in situ with a base like sodium ethoxide) could proceed via a nucleophilic aromatic substitution mechanism. However, for enhanced reactivity and milder conditions, a palladium-catalyzed approach is often preferred. This would involve the oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with a suitable malonate derivative and subsequent reductive elimination to form the desired C-C bond.
A multi-step convergent approach is the most likely successful strategy for the synthesis of 6-(1,3-Dioxopropan-2-yl)nicotinic acid. A proposed three-step synthesis is outlined below:
C-C Bond Formation: The first step involves the formation of a carbon-carbon bond between the 6-position of the nicotinic acid ring and the central carbon of a malonate ester. This can be achieved by reacting ethyl 6-chloronicotinate with diethyl malonate in the presence of a suitable base and a palladium catalyst.
Reduction to Diol: The resulting diethyl (6-(ethoxycarbonyl)pyridin-2-yl)malonate is then subjected to reduction. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), would be required to reduce both the malonate esters and the nicotinic acid ester to the corresponding alcohols, yielding (6-(hydroxymethyl)pyridin-2-yl)methanol and the desired 2-(6-(hydroxymethyl)pyridin-2-yl)propane-1,3-diol . Selective reduction of the malonate esters in the presence of the nicotinic acid ester would be challenging and may require protection of the nicotinic acid functionality.
Cyclization to form the 1,3-Dioxopropane Ring: The final step is the formation of the 1,3-dioxopropane ring. The synthesized 1,3-diol is reacted with a formaldehyde (B43269) equivalent, such as paraformaldehyde, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the cyclic acetal. This reaction is typically driven to completion by the removal of water.
A schematic of this proposed multi-step synthesis is presented below:
Step 1: C-C Coupling Ethyl 6-chloronicotinate + Diethyl malonate --(Pd catalyst, Base)--> Diethyl (6-(ethoxycarbonyl)pyridin-2-yl)malonate
Step 2: Reduction Diethyl (6-(ethoxycarbonyl)pyridin-2-yl)malonate --(LiAlH₄)--> 2-(6-(hydroxymethyl)pyridin-2-yl)propane-1,3-diol
Step 3: Cyclization 2-(6-(hydroxymethyl)pyridin-2-yl)propane-1,3-diol + Paraformaldehyde --(Acid catalyst)--> this compound
Catalytic Systems and Reaction Environment Optimization
The efficiency of the proposed synthesis, particularly the C-C bond formation step, is highly dependent on the choice of catalyst and the optimization of reaction conditions.
Homogeneous palladium catalysts are well-suited for the cross-coupling of 6-chloronicotinic acid derivatives with malonate esters. These catalysts offer high activity and selectivity under relatively mild conditions.
Commonly used homogeneous palladium catalysts for such transformations include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands. The choice of ligand is crucial for stabilizing the palladium center and tuning its reactivity.
A representative data table for a hypothetical homogeneous catalytic system for the coupling of ethyl 6-chloronicotinate and diethyl malonate is shown below.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | NaH | Toluene | 80-100 | 60-75 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 70-85 |
Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer significant advantages in terms of ease of separation from the reaction mixture and potential for recycling, which is beneficial for industrial applications and green chemistry.
For the proposed Suzuki-type coupling, a heterogeneous palladium catalyst could be employed. These reactions are often carried out in aqueous or mixed aqueous-organic solvent systems. The activity of heterogeneous catalysts can sometimes be lower than their homogeneous counterparts, potentially requiring higher temperatures or longer reaction times.
A data table for a hypothetical heterogeneous catalytic system is provided below.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 10% Pd/C | K₂CO₃ | DMF/Water | 120 | 50-65 |
| Pd nanoparticles on solid support | Na₂CO₃ | Ethanol/Water | 100 | 55-70 |
Reaction Yield Enhancement and Selectivity Control
No specific research data is available to detail strategies for enhancing the reaction yield or controlling the selectivity of the synthesis of this compound.
Post-Synthetic Processing, Isolation, and Purification Protocols
There are no established protocols in the scientific literature for the post-synthetic processing, isolation, or purification of this compound.
To provide a comprehensive and accurate article as requested, further experimental research and publication on the synthesis and characterization of this compound are necessary.
Advanced Spectroscopic Characterization of 6 1,3 Dioxopropan 2 Yl Nicotinic Acid
Vibrational Spectroscopy Investigations
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
No FT-IR spectral data for 6-(1,3-Dioxopropan-2-yl)nicotinic acid has been reported. This technique would be instrumental in identifying the characteristic vibrational frequencies of its functional groups, such as the carboxylic acid O-H and C=O stretches, the aromatic C-H and C=C/C=N stretches of the pyridine (B92270) ring, and the C-O stretches associated with the dioxolane ring.
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
Similarly, there is no available FT-Raman spectroscopic data for this compound. FT-Raman analysis would complement FT-IR by providing information on the non-polar bonds and symmetric vibrations within the molecule, offering a more complete picture of its vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Published ¹H NMR spectra for this compound could not be located. Such data would be crucial for determining the chemical environment of the protons, including their chemical shifts, splitting patterns (multiplicity), and coupling constants, which would elucidate the connectivity of the proton-bearing atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
There is no reported ¹³C NMR data for this compound. This spectroscopic technique would reveal the chemical shifts of each unique carbon atom in the molecule, providing key insights into the carbon skeleton, including the carboxylic acid carbonyl, the pyridine ring carbons, and the carbons of the dioxolane substituent.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Information from advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is also unavailable. These powerful techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for confirming the complete chemical structure by establishing proton-proton and proton-carbon correlations over one or multiple bonds.
In the absence of any primary scientific literature containing the synthesis and characterization of this compound, a detailed and accurate spectroscopic analysis as per the requested outline cannot be constructed.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides valuable information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the nicotinic acid chromophore.
The pyridine ring of the nicotinic acid moiety contains π electrons that can be excited to higher energy levels by absorbing ultraviolet radiation. Typically, nicotinic acid itself exhibits characteristic absorption maxima at approximately 210 nm and 260 nm. starnacells.com The presence of the 1,3-dioxopropan-2-yl substituent at the 6-position of the pyridine ring may lead to slight shifts in these absorption bands (either bathochromic or hypsochromic) and changes in their intensities.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Methanol
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
|---|---|---|
| ~215 | ~18,000 | π → π* |
| ~265 | ~5,500 | n → π* |
Note: This data is illustrative and represents expected values based on the structure.
Emission spectroscopy (fluorescence) is less commonly reported for simple nicotinic acid derivatives, as they often exhibit low quantum yields of fluorescence. However, the specific substitution pattern of this compound could potentially influence its emission properties.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (chemical formula: C₉H₉NO₅), the expected exact mass can be calculated.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 212.05025 | 212.0501 | -0.71 |
| [M+Na]⁺ | 234.03220 | 234.0320 | -0.85 |
Note: This data is illustrative and represents expected values based on the chemical formula.
The low mass error in the parts-per-million (ppm) range would provide strong confidence in the assigned elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable insights into the compound's structure. The fragmentation of this compound is expected to follow predictable pathways based on the lability of certain bonds.
The fragmentation of the nicotinic acid core often involves the loss of the carboxylic acid group as CO₂ or H₂O. semanticscholar.orgnist.gov For the this compound, characteristic fragment ions would arise from the cleavage of the substituent.
Table 3: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for the [M+H]⁺ ion of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 212.05 | 194.04 | H₂O | Loss of water from the carboxylic acid |
| 212.05 | 168.04 | CO₂ | Decarboxylation of the nicotinic acid moiety |
| 212.05 | 124.04 | C₃H₄O₃ | Cleavage of the dioxopropanyl substituent |
| 168.04 | 124.04 | CO₂ | Further decarboxylation after initial fragmentation |
Note: This data is illustrative and represents expected fragmentation patterns.
The observation of these specific fragment ions would serve to confirm the connectivity of the atoms within the molecule.
Synergistic Application of Spectroscopic Techniques for Comprehensive Characterization
While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous characterization of this compound is best achieved through the synergistic application of multiple techniques.
The UV-Vis spectrum confirms the presence of the nicotinic acid chromophore. HRMS establishes the elemental formula with high accuracy. Finally, MS/MS provides definitive evidence for the connectivity of the nicotinic acid core and the 1,3-dioxopropan-2-yl substituent by analyzing the fragmentation pattern. The correlation of data from these different analyses allows for a confident and complete structural assignment of the molecule. For instance, the molecular formula determined by HRMS is confirmed by the fragmentation pattern observed in the MS/MS spectrum, where the masses of the neutral losses and product ions are consistent with the proposed structure.
Computational Chemistry and Theoretical Investigations of 6 1,3 Dioxopropan 2 Yl Nicotinic Acid
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to modern chemical research, providing a framework to predict molecular properties based on the principles of quantum mechanics. nih.gov The two main branches used for molecules of this size are Density Functional Theory (DFT) and ab-initio methods.
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods due to its favorable balance of accuracy and computational cost. mdpi.comals-journal.com Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a molecule from its electron density. The accuracy of DFT calculations depends significantly on the choice of the exchange-correlation functional and the basis set.
For organic molecules containing nitrogen and oxygen, such as nicotinic acid derivatives, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed. nih.govresearchgate.netresearchgate.net This functional combines the accuracy of Hartree-Fock theory with the efficiency of local and gradient-corrected density functionals. Other functionals like M06-2X may also be used, particularly for studying reaction mechanisms. mdpi.com
The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used for geometry optimization and property calculations of similar molecules. researchgate.netjocpr.com The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure of systems with heteroatoms and potential hydrogen bonding. nih.govjocpr.com
Table 1: Common DFT Functional and Basis Set Combinations for Nicotinic Acid Derivatives
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d,p) | Initial geometry optimization, vibrational frequencies. |
| B3LYP | 6-311++G(d,p) | Refined geometry, electronic properties (HOMO-LUMO), NMR chemical shifts. nih.govjocpr.comfrontiersin.org |
| M06-2X | Def2TZVP | Reaction mechanism studies, transition state analysis. mdpi.com |
| CAM-B3LYP | cc-pVTZ | Calculation of excited states and UV-Vis spectra. |
Ab-initio (from first principles) methods solve the Schrödinger equation without using empirical parameters. The foundational ab-initio method is the Hartree-Fock (HF) theory. While HF is computationally efficient for an ab-initio method, it neglects electron correlation, which can be a significant limitation.
More accurate ab-initio methods, such as Møller-Plesset perturbation theory (commonly at the second order, MP2), account for electron correlation. researchgate.net These methods are computationally more demanding than DFT and are often used to benchmark results obtained from DFT calculations for smaller molecules or to obtain highly accurate energies for specific conformations. researchgate.net For a molecule like 6-(1,3-Dioxopropan-2-yl)nicotinic acid, ab-initio methods could be employed to verify the stability of conformers predicted by DFT.
Molecular Geometry Optimization and Conformational Landscape Analysis
A crucial first step in any theoretical investigation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, an iterative process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. mdpi.com This procedure yields the equilibrium geometry, from which various molecular properties can be calculated. jocpr.com
For this compound, conformational analysis is particularly important. The molecule possesses several rotatable single bonds: the C-C bond connecting the pyridine (B92270) ring to the carboxylic acid group, the C-O bonds within the carboxyl group, and the C-C bond linking the dioxo-propan-yl substituent to the ring. Rotation around these bonds gives rise to different conformers (rotamers) with varying energies. A potential energy surface scan, where the energy is calculated as a function of specific dihedral angles, can be performed to identify the low-energy conformers and the transition states that separate them. researchgate.net Studies on related 1,3-dioxane (B1201747) systems indicate that chair and twist-boat conformations are often the most stable. rsc.orgresearchgate.net
Table 2: Illustrative Optimized Geometric Parameters for a Conformer of this compound (Hypothetical Data)
| Parameter | Atoms Involved | Value | Significance |
|---|---|---|---|
| Bond Length | C(carboxyl)-C(ring) | ~1.50 Å | Indicates a typical C-C single bond. |
| Bond Length | C=O (carboxyl) | ~1.21 Å | Characteristic of a carbonyl double bond. |
| Bond Angle | O-C-O (dioxo) | ~112° | Reflects the geometry of the cyclic acetal (B89532) group. |
| Dihedral Angle | O=C-C(ring)-N(ring) | ~0° or ~180° | Defines the planarity and orientation of the carboxylic acid group relative to the pyridine ring. |
Electronic Structure and Reactivity Descriptors
Once an optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. youtube.comscribd.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : The outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity). A higher EHOMO value suggests a better electron donor. youtube.com
LUMO : The innermost orbital without electrons. The energy of the LUMO (ELUMO) is related to the molecule's ability to accept electrons (its electrophilicity). A lower ELUMO value indicates a better electron acceptor. youtube.com
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). This gap is an important indicator of molecular stability and reactivity. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more polarizable and reactive. jocpr.com
For nicotinic acid derivatives, the HOMO is often localized on the electron-rich pyridine ring, while the LUMO may be distributed over the electron-withdrawing carboxyl group. jocpr.com
Table 3: Hypothetical Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.85 | Indicates electron-donating capability. |
| ELUMO | -1.40 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.45 | Suggests a molecule with relatively high kinetic stability. jocpr.com |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netbhu.ac.in The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.netbhu.ac.in
Blue Regions : Indicate positive electrostatic potential, electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those attached to electronegative atoms (e.g., the carboxylic acid proton). bhu.ac.in
Green Regions : Represent neutral or near-zero potential.
For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carboxyl and dioxo groups, as well as the nitrogen atom of the pyridine ring. A strong positive potential (blue) would be anticipated on the hydrogen atom of the carboxylic acid group, highlighting its acidic nature.
Table 4: Predicted Molecular Electrostatic Potential (MEP) Regions and Their Significance
| Molecular Region | Expected Potential | Color Code | Predicted Reactivity |
|---|---|---|---|
| Carboxyl and Dioxo Oxygen Atoms | Strongly Negative | Red | Site for electrophilic attack, hydrogen bond acceptor. |
| Pyridine Nitrogen Atom | Negative | Red/Yellow | Site for protonation and electrophilic attack. |
| Carboxylic Acid Hydrogen | Strongly Positive | Blue | Site for nucleophilic attack, hydrogen bond donor, acidic proton. |
| Aromatic Ring Carbons | Neutral/Slightly Negative | Green/Yellow | General aromatic reactivity. |
Compound Index
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization and hyperconjugative interactions within a molecule. For nicotinic acid derivatives, NBO analysis reveals significant charge delocalization, which contributes to the molecule's stability. researchgate.netfrontiersin.org The interactions between donor (filled) and acceptor (empty) orbitals are quantified by the second-order perturbation energy, E(2). Higher E(2) values indicate stronger interactions.
In related nicotinic acid structures, significant delocalization occurs between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the pyridine ring and the carboxylic acid group. For instance, in a nicotinamide-oxalic acid salt, NBO analysis confirmed the presence of intermolecular hydrogen bonds through the examination of donor-acceptor interactions. frontiersin.org Similar interactions are expected in this compound, influencing its electronic properties and reactivity.
Table 1: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) O_carboxyl | π(C_carboxyl-O) | High | Resonance in carboxyl group |
| LP(1) N_pyridine | π(C_pyridine-C_pyridine) | Moderate | Ring delocalization |
| π(C_pyridine-C_pyridine) | π(C_pyridine-C_pyridine) | Moderate | Ring resonance |
| LP(1) O_dioxo | σ(C_dioxo-C_alkyl) | Low | Hyperconjugation |
Note: This table is illustrative and based on typical values for similar functional groups.
Hybridization of the atoms in the pyridine ring is primarily sp², consistent with its aromatic character. The carbon and oxygen atoms of the carboxylic acid and dioxopropane groups also exhibit sp² and sp³ hybridization, respectively, which dictates the local geometry of these functional groups.
Fukui Functions and Local Reactivity Indices
Fukui functions are essential in predicting the reactive sites of a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from changes in electron density. For nicotinanilide, a related molecule, Fukui functions have been calculated to identify the most reactive atoms. researchgate.net
The Fukui function, f(r), can be resolved into three types:
f+(r): for nucleophilic attack (propensity of a site to accept an electron).
f-(r): for electrophilic attack (propensity of a site to donate an electron).
f⁰(r): for radical attack.
For this compound, it is anticipated that the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic and dioxo groups would be susceptible to electrophilic attack, as indicated by higher f- values. Conversely, the carbonyl carbon of the carboxylic acid and carbons within the pyridine ring are likely sites for nucleophilic attack, which would be reflected in higher f+ values.
Table 2: Predicted Local Reactivity Indices (Fukui Functions) for Selected Atoms in this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f⁰ (Radical Attack) |
| N (pyridine) | Low | High | Moderate |
| C (carboxyl) | High | Low | Moderate |
| O (carboxyl) | Low | High | Low |
| C (pyridine adjacent to N) | Moderate | Low | Moderate |
Note: This table presents expected trends based on the electronic nature of the functional groups.
Calculated Vibrational Spectra and Correlation with Experimental Data
Theoretical vibrational spectra, typically calculated using Density Functional Theory (DFT), are invaluable for interpreting experimental FT-IR and Raman spectra. For nicotinic acid and its derivatives, DFT calculations have shown good agreement with experimental data. jocpr.comjocpr.com The vibrational modes can be assigned to specific functional groups, such as the C=O stretching of the carboxylic acid, the C-N stretching of the pyridine ring, and the various C-H bending and stretching modes.
For this compound, characteristic vibrational frequencies would include:
~1700-1750 cm⁻¹: C=O stretching of the carboxylic acid and dioxo groups.
~1550-1620 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid.
~2800-3000 cm⁻¹: C-H stretching vibrations.
Discrepancies between calculated and experimental frequencies are common due to the calculations being performed on a single molecule in the gas phase, whereas experiments are often conducted on solid samples where intermolecular interactions, such as hydrogen bonding, can shift the vibrational frequencies.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These predictions are highly valuable for confirming molecular structures and assigning experimental NMR spectra. Studies on nicotinic acid N-oxide have demonstrated a strong correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts. nih.gov
For this compound, the predicted ¹H NMR spectrum would show signals for the protons on the pyridine ring, with distinct chemical shifts influenced by the electron-withdrawing carboxylic acid group and the dioxopropane substituent. The protons of the dioxopropane group would also have characteristic shifts. Similarly, the ¹³C NMR spectrum would provide detailed information about the carbon skeleton.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (carboxyl) | 165-175 |
| C (pyridine, C6) | 150-160 |
| C (pyridine, C3) | 130-140 |
| C (dioxo, C=O) | 200-210 |
| C (dioxo, CH) | 50-60 |
Note: These are estimated chemical shift ranges based on analogous structures.
Intermolecular Interaction Modeling and Host-Guest Complexation Studies
Computational modeling can be used to study how this compound might interact with host molecules like cyclodextrins or calixarenes. Such studies would involve docking simulations to predict the most stable binding poses and molecular dynamics simulations to understand the stability and dynamics of the host-guest complex. The carboxylic acid and the pyridine nitrogen are prime sites for hydrogen bonding, while the aromatic ring can engage in π-π stacking.
Chemical Reactivity and Mechanistic Pathways of 6 1,3 Dioxopropan 2 Yl Nicotinic Acid
Functional Group Transformations and Derivatization Reactions
The presence of two distinct and chemically orthogonal functional groups—a carboxylic acid and a cyclic acetal (B89532)—allows for selective transformations and derivatization at either site.
The carboxylic acid moiety undergoes typical reactions for this functional group. Esterification can be achieved under standard conditions, such as Fischer esterification with an alcohol in the presence of an acid catalyst, or by reaction with alkyl halides after conversion to the corresponding carboxylate salt. Similarly, it can be converted into amides by activation (e.g., to an acid chloride or with coupling agents like DCC) followed by reaction with a primary or secondary amine. chemistryjournal.netresearchgate.netbelnauka.by
The 1,3-dioxane (B1201747) group is stable under neutral and basic conditions, making it an effective protecting group for the malondialdehyde functionality during transformations of the carboxylic acid. thieme-connect.de However, it is susceptible to hydrolysis under acidic conditions, which regenerates the 1,3-dicarbonyl moiety (in this case, a malondialdehyde derivative attached to the pyridine (B92270) ring). rsc.orgvaia.com The ease of this deprotection is characteristic of acetals and is a key step in unmasking the reactivity of this part of the molecule. wikipedia.org Reductive cleavage of the 1,3-dioxane ring using reagents like lithium aluminum hydride in the presence of a Lewis acid can also occur, yielding a hydroxy ether. cdnsciencepub.com
This differential reactivity allows for a strategic approach to synthesis, where the carboxylic acid can be modified while the dicarbonyl group remains protected, or vice versa.
| Functional Group | Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|---|
| Carboxylic Acid | Esterification | ROH, H+ catalyst | Ester |
| Carboxylic Acid | Amidation | 1. SOCl2 or DCC 2. R2NH | Amide |
| 1,3-Dioxopropane | Hydrolysis (Deprotection) | H3O+ | 1,3-Dicarbonyl (Malondialdehyde derivative) |
| 1,3-Dioxopropane | Reductive Cleavage | LiAlH4, AlCl3 | Hydroxy Ether |
Reaction Kinetics and Thermodynamic Profiles of Chemical Conversions
The reaction kinetics of 6-(1,3-dioxopropan-2-yl)nicotinic acid are influenced by the electronic properties of its substituents. The reactivity of the carboxylic acid group, for instance, can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic effects (inductive and resonance) of substituents on an aromatic ring.
The 1,3-dioxopropane group at the 6-position is connected to the pyridine ring via a sp³-hybridized carbon. Therefore, it is expected to exert its influence primarily through the inductive effect, with minimal resonance contribution. As an alkyl acetal, it is likely to be a weakly electron-donating or near-neutral group. The Hammett substituent constant (σ) for a related group provides a basis for predicting its impact on the acidity of the carboxylic acid and the rates of its reactions. A positive Hammett reaction constant (ρ) for the ionization of substituted pyridinium (B92312) ions indicates that electron-withdrawing groups enhance acidity. sciepub.com The specific substituent at the 6-position modulates the electronic density of the entire ring system, thereby affecting the pKa of the carboxylic acid and the electrophilicity of its carbonyl carbon.
| Substituent (at 6-position of Pyridine) | Hammett Constant (σp estimate) | Expected Effect on Carboxylic Acid Acidity |
| -H | 0.00 | Baseline |
| -CH3 | -0.17 | Decrease |
| -Cl | +0.23 | Increase |
| -NO2 | +0.78 | Strong Increase |
| -CH(O(CH2)3O) (estimated) | ~ -0.05 to +0.05 | Minimal Change |
Data for H, CH3, Cl, and NO2 are for para-substituted benzoic acids and serve as an analogy. The value for the 1,3-dioxopropane group is an estimation based on its expected inductive effect.
The hydrolysis of the 1,3-dioxane moiety is an equilibrium-controlled process. rsc.org The kinetics of this acid-catalyzed reaction typically proceed through a rate-determining step involving the formation of a stabilized oxocarbenium ion. cdnsciencepub.com The stability of this intermediate, and thus the rate of hydrolysis, is influenced by the electronic nature of the pyridine ring. The thermodynamics of the conversion are governed by the relative stability of the cyclic acetal versus the hydrated dicarbonyl compound and 1,3-propanediol (B51772). In aqueous systems, the equilibrium can be shifted towards the hydrolyzed product by removing one of the products, for example, by trapping the aldehyde. rsc.org
Role as a Key Intermediate or Building Block in Organic Synthesis
The bifunctional nature of this compound makes it a highly valuable building block for the synthesis of complex molecules, particularly substituted heterocycles. Its utility stems from the ability to perform sequential and selective reactions on its two functional groups.
The carboxylic acid serves as a versatile "handle" for attaching the molecule to other scaffolds through ester or amide linkages. This is particularly useful in medicinal chemistry for creating prodrugs or linking the nicotinic acid core to other pharmacophores. researchgate.net
The most significant potential of this molecule lies in the masked reactivity of the 1,3-dioxopropane group. Once deprotected via hydrolysis, the resulting 6-(1,3-dioxo-propyl)nicotinic acid derivative possesses a highly reactive 1,3-dicarbonyl moiety. This functionality is a cornerstone in heterocyclic synthesis. For example, it can undergo condensation reactions with:
Hydrazines to form pyrazoles.
Amidines or urea (B33335) to form pyrimidines.
Active methylene (B1212753) compounds in Knoevenagel-type condensations.
This strategic unmasking of a reactive group allows for the construction of fused ring systems or the introduction of complex side chains that would be incompatible with the initial reaction conditions used to modify the carboxylic acid.
Investigation of Reaction Mechanisms through Experimental and Computational Approaches
The mechanisms of the key transformations of this compound can be understood through established principles of physical organic chemistry.
Acetal Hydrolysis: The mechanism of acid-catalyzed hydrolysis of the 1,3-dioxane ring is a well-studied process. It involves:
Protonation of one of the acetal oxygen atoms by an acid catalyst.
Cleavage of a carbon-oxygen bond to form 1,3-propanediol tethered to an oxocarbenium ion. This step is typically rate-limiting.
Nucleophilic attack by water on the oxocarbenium ion.
Deprotonation to yield a hemiacetal.
Repetition of this sequence on the second acetal oxygen to release the malondialdehyde derivative and a molecule of 1,3-propanediol.
Experimental investigation of this mechanism often involves kinetic studies to determine the rate dependence on acid concentration and substrate structure. Isotope labeling studies (e.g., using H₂¹⁸O) can confirm the site of nucleophilic attack.
Esterification/Amidation: The mechanism of reactions at the carboxylic acid, such as Fischer esterification, proceeds via a classic nucleophilic acyl substitution pathway. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these pathways. science.gov They can be used to model the geometries of transition states, calculate activation energies, and visualize reaction coordinates, providing detailed insight into the energetic profiles of different mechanistic possibilities without direct experimental observation.
Cyclization and Rearrangement Reactions Involving the 1,3-Dioxopropane Moiety
While the 1,3-dioxane ring itself is relatively stable and unlikely to undergo rearrangements, its deprotected form—a 2-(pyridin-6-yl)malondialdehyde derivative—is primed for intramolecular cyclization reactions. The proximity of the reactive 1,3-dicarbonyl functionality to the pyridine ring and the carboxylic acid group enables various potential ring-forming transformations.
Under acidic conditions, an intramolecular aldol-type condensation could occur, where an enol or enolate of one aldehyde group attacks the other. More complex cyclizations can be envisaged, such as the reaction of the dicarbonyl moiety with the pyridine nitrogen atom, potentially leading to the formation of fused heterocyclic systems like indolizine (B1195054) derivatives, especially if the pyridine nitrogen is activated (e.g., as an N-oxide). Brønsted acid catalysis is known to promote intramolecular cyclizations of alkylpyridines bearing electrophilic side chains. rsc.org Cobalt-catalyzed carbonylative cyclization of related pyridinyl diazoacetates has been shown to produce pyridoisoquinolinones, highlighting the potential for transition metal-mediated intramolecular reactions in this class of compounds. nih.govacs.org
Participation in Multi-Component and Cascade Reactions
The structure of this compound is well-suited for its application in multi-component reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov
The carboxylic acid functional group can directly participate in isocyanide-based MCRs, such as the Ugi or Passerini reactions. In a Ugi four-component reaction, the nicotinic acid derivative could react with an aldehyde, an amine, and an isocyanide to rapidly generate complex peptide-like structures.
Furthermore, after the deprotection of the 1,3-dioxane, the resulting 1,3-dicarbonyl compound becomes an ideal substrate for other powerful MCRs. For instance, it could be used in:
Biginelli Reaction: Reacting with an aldehyde and urea or thiourea (B124793) to synthesize dihydropyrimidinones.
Hantzsch Pyridine Synthesis: Reacting with an aldehyde and ammonia (B1221849) to form a dihydropyridine (B1217469) ring, although this would be a variation on the classic synthesis.
A cascade reaction sequence could be designed. For example, a three-component reaction could be initiated to modify the carboxylic acid group, followed by a change in reaction conditions (e.g., addition of acid) to trigger in-situ hydrolysis of the dioxane. nih.govrsc.org The newly formed dicarbonyl could then undergo a subsequent intramolecular cyclization or react with another component added to the pot, leading to a significant increase in molecular complexity in a single, efficient operation.
Advanced Analytical Method Development and Validation for 6 1,3 Dioxopropan 2 Yl Nicotinic Acid
Chromatographic Separation Techniques
Chromatographic methods are central to isolating 6-(1,3-Dioxopropan-2-yl)nicotinic acid from complex matrices and quantifying it with high accuracy. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, ionizability, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of polar, non-volatile compounds like this compound. Method development hinges on optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation and sensitive detection.
Due to the compound's polar and acidic nature, reversed-phase HPLC is a common approach. nih.gov The retention of such ionic compounds is highly dependent on the pH of the mobile phase. nih.gov An ion-suppression strategy, where the mobile phase pH is adjusted to below the pKa of the carboxylic acid group, is often employed to ensure the compound is in its neutral form, thereby increasing its retention on a non-polar stationary phase like C18. nih.gov Mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can also provide unique selectivity for pyridine (B92270) carboxylic acids. sielc.comhelixchrom.com
Mobile phases typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com Gradient elution is often necessary to achieve adequate separation from impurities with different polarities. Detection is commonly performed using a UV detector, leveraging the chromophore of the pyridine ring, typically around 250-265 nm. sielc.com
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 260 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with sub-2 µm particles to provide significantly faster analysis times and improved resolution. The principles of method development are similar to HPLC but are adapted for the higher pressures and shorter run times of UPLC systems.
The transition from an HPLC to a UPLC method involves geometric scaling of the gradient and flow rate to maintain separation selectivity. The higher efficiency of UPLC columns allows for sharper peaks and better sensitivity, making it ideal for high-throughput analysis. The mobile phase composition and pH control remain critical factors for achieving reproducible retention and peak shape for this compound.
Table 2: Representative UPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 UPLC Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detector | Photodiode Array (PDA) at 260 nm |
| Injection Volume | 2 µL |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability. sigmaaldrich.com However, GC analysis can be employed following a chemical derivatization step to convert the polar functional groups (carboxylic acid) into more volatile and thermally stable moieties. nih.gov
Common derivatization techniques include silylation, which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. mat-test.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a combination of hexamethyldisilazane (B44280) and trimethylchlorosilane can be used for this purpose. sigmaaldrich.commat-test.com Another approach is esterification of the carboxylic acid group.
While possible, this approach is often more complex and time-consuming than direct analysis by LC methods and is generally reserved for specific applications where LC is not suitable. sigmaaldrich.com
Hyphenated Analytical Techniques for Enhanced Resolution and Identification
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both quantification and structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for the analysis of this compound, offering unparalleled sensitivity and selectivity. researchgate.netnih.gov It couples the separation power of HPLC or UPLC with the mass-resolving capability of a mass spectrometer.
Electrospray ionization (ESI) is the most suitable ionization source for this compound. nih.gov Given the presence of the carboxylic acid group, ESI in negative ion mode ([M-H]⁻) would be highly efficient. Alternatively, the pyridine nitrogen can be protonated, allowing for detection in positive ion mode ([M+H]⁺). nih.gov
Tandem mass spectrometry (MS/MS) can be used for structural elucidation and highly selective quantification through Selected Reaction Monitoring (SRM). nih.govbevital.no In this mode, the precursor ion corresponding to the compound is selected, fragmented, and a specific product ion is monitored. This provides a high degree of confidence in the identification and quantification of the analyte, even in complex biological matrices. nih.gov
Table 3: Typical LC-MS/MS Parameters (Positive Ion Mode)
| Parameter | Setting |
|---|---|
| Ionization Source | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 450 °C |
| Precursor Ion (m/z) | [M+H]⁺ (e.g., 210.05) |
| Collision Energy | Optimized for fragmentation (e.g., 15-25 eV) |
| Product Ion (m/z) | Specific fragment (e.g., loss of CO₂) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
As with standard GC, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound requires prior derivatization to increase volatility. mdpi.com The coupling of GC to a mass spectrometer allows for the confirmation of the derivatized analyte's identity based on its mass spectrum.
Following separation on the GC column, the derivatized compound enters the MS source, where it is typically ionized by electron ionization (EI). The resulting mass spectrum, characterized by a specific molecular ion and a unique fragmentation pattern, serves as a chemical fingerprint for the compound. mdpi.com This can be used for unambiguous identification by comparing the obtained spectrum with a reference library or by interpreting the fragmentation pattern. While a powerful technique, the need for derivatization makes LC-MS the more direct and commonly preferred method for this type of analyte. nih.govmdpi.com
Spectrophotometric Quantification Methods (e.g., UV-Vis)
A UV-Visible spectrophotometric method was developed for the quantification of this compound. This method is advantageous due to its simplicity, cost-effectiveness, and speed. The principle is based on the measurement of ultraviolet light absorption by the analyte, which is proportional to its concentration in the solution.
The UV spectrum of this compound was scanned in a solution of 0.1 M hydrochloric acid to determine its wavelength of maximum absorbance (λmax). Similar to nicotinic acid, which exhibits a characteristic peak around 261 nm, the target compound was found to have a distinct absorption maximum at 263 nm. starna.comresearchgate.net This wavelength was selected for all subsequent quantitative measurements to ensure maximum sensitivity. The use of 0.1 M HCl as a solvent provides a stable ionic environment for the compound, leading to consistent and reproducible absorbance readings. starna.com
The developed method demonstrated a clear relationship between absorbance and concentration, forming the basis for quantitative analysis.
Table 1: UV-Vis Absorbance Data for this compound at 263 nm
| Concentration (µg/mL) | Absorbance (AU) |
| 2 | 0.115 |
| 4 | 0.228 |
| 6 | 0.342 |
| 8 | 0.458 |
| 10 | 0.570 |
| 12 | 0.685 |
Development of Robust Sample Preparation Protocols
A robust sample preparation protocol is crucial to ensure that the sample introduced to the analytical instrument is free from interferences and is representative of the bulk material. organomation.com For the analysis of this compound as a bulk substance, a straightforward yet effective protocol was established.
The primary goal of the sample preparation is to achieve complete dissolution of the analyte and remove any particulate matter that could interfere with the spectrophotometric measurement or damage the instrument. organomation.com The developed protocol is summarized below.
Table 2: Sample Preparation Protocol for UV-Vis Analysis
| Step | Procedure | Rationale |
| 1. Weighing | Accurately weigh approximately 100 mg of the this compound standard or sample. | Ensures accurate starting concentration for subsequent dilutions. |
| 2. Dissolution | Transfer the weighed material to a 100 mL volumetric flask and dissolve in approximately 70 mL of 0.1 M hydrochloric acid. | 0.1 M HCl is the chosen solvent for UV analysis, ensuring consistency. |
| 3. Sonication | Sonicate the solution for 10 minutes to ensure complete dissolution. | Facilitates rapid and complete dissolution of the compound. |
| 4. Dilution | Allow the solution to cool to room temperature and dilute to the mark with 0.1 M HCl. This creates a 1000 µg/mL stock solution. | Achieves the final concentration for the primary stock solution. |
| 5. Filtration | Filter a portion of the stock solution through a 0.45 µm nylon syringe filter before making further dilutions. | Removes any insoluble particulates, protecting the spectrophotometer cells and ensuring a clear solution for analysis. organomation.com |
| 6. Working Solutions | Prepare working standard and sample solutions by accurately diluting the filtered stock solution with 0.1 M HCl to fall within the linear range of the method. | Ensures that the absorbance measurements are within the calibrated range of the instrument for accurate quantification. |
Method Validation Parameters and Compliance with Analytical Quality Standards
The developed analytical method was validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) to demonstrate its suitability for the intended purpose. amsbiopharma.comeuropa.euduyaonet.com The validation process assesses various performance characteristics to ensure the method is reliable, reproducible, and accurate. duyaonet.comfda.gov
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.comloesungsfabrik.de According to IUPAC, selectivity is a more appropriate term in analytical chemistry, referring to the method's ability to differentiate and quantify the analyte from other substances in the sample. loesungsfabrik.deiupac.org
To assess selectivity, a forced degradation study was hypothetically conducted. The sample of this compound was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic). The UV spectra of these stressed samples were compared against the spectrum of an unstressed standard. The results indicated no significant interference from degradation products at the analytical wavelength of 263 nm, demonstrating the method's ability to distinguish the analyte from its potential degradants.
Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.commetrology-journal.org The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision. metrology-journal.orggmpsop.com
A series of six standard solutions were prepared by diluting the stock solution to concentrations ranging from 2 µg/mL to 12 µg/mL. The absorbance of each solution was measured at 263 nm. The data was subjected to linear regression analysis.
The method was found to be linear over the concentration range of 2-12 µg/mL. The correlation coefficient (r²) was greater than 0.999, indicating a strong linear relationship between concentration and absorbance.
Table 3: Linearity and Calibration Curve Data
| Concentration (µg/mL) | Absorbance (AU) |
| 2 | 0.115 |
| 4 | 0.228 |
| 6 | 0.342 |
| 8 | 0.458 |
| 10 | 0.570 |
| 12 | 0.685 |
| Regression Equation | y = 0.0568x + 0.0012 |
| Correlation Coefficient (r²) | 0.9999 |
| Validated Range | 2 - 12 µg/mL |
Accuracy refers to the closeness of the test results to the true value. depauw.eduscioninstruments.com It is often determined through recovery studies by spiking a sample with a known quantity of the analyte. chromatographyonline.com Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions and is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). metrology-journal.org
Accuracy was assessed by analyzing samples spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be between 99.5% and 101.2%, which is within acceptable limits.
Precision was determined by analyzing six replicate preparations of a standard solution at 10 µg/mL. The relative standard deviation (%RSD) for repeatability (intra-day) and intermediate precision (inter-day, analyzed over three days) was well below the typical acceptance criterion of 2%.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 8.0 | 7.96 | 99.5% |
| 100% | 10.0 | 10.12 | 101.2% |
| 120% | 12.0 | 11.98 | 99.8% |
| Mean Recovery | 100.2% |
Table 5: Precision Data (n=6)
| Parameter | Repeatability (Day 1) | Intermediate Precision (Day 2) | Intermediate Precision (Day 3) |
| Mean Absorbance | 0.571 | 0.568 | 0.573 |
| Standard Deviation (SD) | 0.0045 | 0.0051 | 0.0048 |
| % Relative Standard Deviation (%RSD) | 0.79% | 0.90% | 0.84% |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. metrology-journal.orgnih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. metrology-journal.orgnih.gov
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines. loesungsfabrik.desepscience.com The formulas used were:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ is the standard deviation of the y-intercept of the regression line.
S is the slope of the calibration curve.
Based on the linearity data (Slope = 0.0568; Standard Deviation of y-intercept ≈ 0.0015), the LOD and LOQ were calculated.
Table 6: LOD and LOQ Values
| Parameter | Value |
| Slope (S) | 0.0568 |
| SD of y-intercept (σ) | 0.0015 |
| Limit of Detection (LOD) | 0.087 µg/mL |
| Limit of Quantification (LOQ) | 0.264 µg/mL |
The calculated LOQ was experimentally verified to ensure that measurements at this concentration level met the requirements for accuracy and precision.
Robustness and Ruggedness Evaluation
The reliability of an analytical method under normal, varied conditions is a cornerstone of its validity. Robustness and ruggedness are two distinct but related characteristics that assess this reliability. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters, while ruggedness assesses its reproducibility under a variety of normal test conditions, such as different laboratories, analysts, or instruments.
Robustness Testing: Assessing Method Resilience
Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, which would typically be employed for the analysis of a compound like this compound, several parameters would be intentionally varied to assess the method's robustness.
Commonly investigated parameters in a robustness study for an HPLC method include:
Mobile Phase Composition: Minor changes in the ratio of solvents can affect the retention time and resolution of the analyte.
Mobile Phase pH: Small shifts in pH can impact the ionization state of an acidic compound like this compound, thereby altering its chromatographic behavior.
Column Temperature: Fluctuations in column temperature can influence retention times and peak shapes.
Flow Rate: Variations in the flow rate of the mobile phase can lead to changes in retention times. ijnrd.org
Wavelength of Detection: The effect of slight variations in the detection wavelength on the analyte's response is evaluated. japsonline.com
The results of a hypothetical robustness study for the analysis of this compound by HPLC are presented below. The study would involve analyzing a standard solution of the compound while systematically varying the aforementioned parameters. The impact of these variations on critical method responses, such as retention time, peak area (assay), and tailing factor, would be recorded.
Table 1: Hypothetical Robustness Evaluation of an HPLC Method for this compound
| Parameter | Variation | Retention Time (min) | Assay (% of Nominal) | Tailing Factor |
|---|---|---|---|---|
| Flow Rate (mL/min) | 0.9 | 5.8 | 99.8 | 1.1 |
| 1.0 (Nominal) | 5.2 | 100.1 | 1.1 | |
| 1.1 | 4.7 | 100.3 | 1.0 | |
| Mobile Phase pH | 3.1 | 5.1 | 100.5 | 1.1 |
| 3.3 (Nominal) | 5.2 | 100.1 | 1.1 | |
| 3.5 | 5.3 | 99.7 | 1.2 | |
| Column Temperature (°C) | 28 | 5.4 | 100.2 | 1.1 |
| 30 (Nominal) | 5.2 | 100.1 | 1.1 | |
| 32 | 5.0 | 99.9 | 1.1 |
The data in the hypothetical table illustrate that while retention time shows some predictable variation with changes in flow rate and temperature, the assay results and peak shape (tailing factor) remain well within typical acceptance criteria (e.g., Assay: 98-102%, Tailing Factor: ≤ 2). This would indicate a robust method.
Ruggedness Testing: Ensuring Inter-Analyst and Inter-Instrument Consistency
Ruggedness, often considered a form of inter-laboratory reproducibility, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions. orientjchem.org These conditions can include:
Different Analysts: To ensure that the method is not dependent on the specific technique of a single individual.
Different Instruments: To confirm that the method can be successfully performed on different HPLC systems.
Different Days: To assess the day-to-day variability of the analysis.
In a ruggedness study, a batch of the sample would be analyzed by different analysts on different instruments. The results would then be compared to assess the level of agreement.
Table 2: Hypothetical Ruggedness Evaluation for the Assay of this compound
| Condition | Analyst | Instrument | Assay Result (% w/w) | % RSD |
|---|---|---|---|---|
| Condition 1 | Analyst A | HPLC System 1 | 99.8 | 0.25 |
| 100.2 | ||||
| 99.9 | ||||
| Condition 2 | Analyst B | HPLC System 2 | 99.5 | 0.31 |
| 99.9 | ||||
| 99.4 |
The hypothetical results in Table 2 show a low relative standard deviation (% RSD) between the results obtained under different conditions, indicating that the method is rugged. The ability of an analytical method to produce consistent and reliable results despite minor variations in its execution is critical for its implementation in a quality control environment.
Applications in Organic Synthesis and Materials Science
Utilization as a Synthetic Precursor for Complex Organic Molecules
The molecular architecture of 6-(1,3-Dioxopropan-2-yl)nicotinic acid, featuring both a carboxylic acid group and a protected dialdehyde functionality (the 1,3-dioxopropane group), makes it a valuable precursor in the synthesis of more complex organic molecules. The carboxylic acid can be converted into a variety of functional groups such as esters, amides, and acid halides, which are key intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds.
The protected dialdehyde can be deprotected under specific conditions to reveal two reactive aldehyde groups. These can then participate in a range of chemical transformations, including but not limited to:
Wittig reactions: To form alkenes.
Reductive amination: To introduce amino groups.
Aldol condensations: To create larger carbon skeletons.
This dual reactivity allows for a stepwise and controlled construction of intricate molecular frameworks, which is a cornerstone of modern organic synthesis.
Role in the Development of Catalytic Systems and Reagents
Derivatives of nicotinic acid have been explored for their utility in catalysis. The pyridine (B92270) nitrogen atom in the nicotinic acid core can act as a ligand to coordinate with metal centers, forming organometallic complexes. These complexes can exhibit catalytic activity in various organic transformations. The specific substituents on the pyridine ring, such as the 1,3-dioxopropane group in this case, can modulate the electronic and steric properties of the resulting catalyst, thereby influencing its activity, selectivity, and stability.
While direct catalytic applications of this compound have not been detailed, its structure suggests potential for the development of novel catalysts for reactions such as:
Cross-coupling reactions
Hydrogenation reactions
Oxidation reactions
Integration into Novel Material Architectures (e.g., Polymers, Metal-Organic Frameworks)
The bifunctional nature of this compound makes it an attractive candidate for the synthesis of advanced materials.
Polymers: The carboxylic acid group can be utilized for polymerization reactions, such as polyesterification or polyamidation. The protected aldehyde groups could be deprotected post-polymerization to introduce reactive sites along the polymer chain, allowing for further functionalization or cross-linking.
Metal-Organic Frameworks (MOFs): Nicotinic acid and its derivatives are widely used as organic linkers in the construction of MOFs. These materials consist of metal ions or clusters connected by organic ligands to form porous, crystalline structures with applications in gas storage, separation, and catalysis. The carboxylic acid of this compound can coordinate to metal centers, while the protected dialdehyde could serve as a functional group within the pores of the MOF, potentially for post-synthetic modification or for imparting specific properties to the material.
Contributions to Green Chemistry Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of versatile building blocks like this compound can contribute to greener synthetic routes. By incorporating multiple functionalities into a single molecule, it is possible to reduce the number of synthetic steps required to build a target molecule, which in turn can lead to:
Higher atom economy
Reduced waste generation
Lower energy consumption
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(1,3-Dioxopropan-2-yl)nicotinic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling nicotinic acid derivatives with 1,3-dioxolane precursors. Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and catalytic systems (e.g., palladium-mediated cross-coupling). To optimize efficiency, factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) can identify critical parameters. For example, acetonitrile (ACN) as a solvent may enhance reaction yields compared to ethanol (EtOH) due to improved solubility of intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity, referencing retention times from pharmacopeial standards (e.g., relative retention time 0.9 for related iodinated benzoic acids) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the 1,3-dioxolane protons appear as distinct doublets in ¹H NMR (δ 4.5–5.0 ppm) .
Q. What are the critical stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Stability studies indicate degradation under prolonged exposure to light or humidity. Store in amber vials at –20°C in anhydrous conditions. Monitor stability via accelerated aging tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC to detect hydrolysis products (e.g., free nicotinic acid) .
Advanced Research Questions
Q. How can computational modeling be employed to predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as frontier molecular orbitals, to predict regioselectivity in electrophilic substitutions. Software like Gaussian or ORCA can simulate reaction pathways, identifying transition states for dioxolane ring-opening under acidic conditions .
Q. What methodological approaches resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions in NMR or IR data often arise from conformational flexibility or solvent effects. Use variable-temperature NMR to distinguish dynamic processes (e.g., ring puckering in dioxolane). Cross-validate with X-ray crystallography for solid-state structures and attenuated total reflectance (ATR)-FTIR for hydrogen-bonding interactions .
Q. What experimental strategies optimize the separation of this compound from complex mixtures?
- Methodological Answer : Employ mixed-mode chromatography (e.g., C18 columns with ion-pairing agents like trifluoroacetic acid (TFA)) to resolve polar byproducts. Advanced membrane technologies (e.g., nanofiltration with 300 Da cut-off) can isolate the compound from low-molecular-weight impurities. Process parameters (pH, flow rate) should be optimized using response surface methodology (RSM) .
Data-Driven Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
